molecular formula C12H24N2O2 B13008823 Tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate

Tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate

Cat. No.: B13008823
M. Wt: 228.33 g/mol
InChI Key: RUTWJTIFCWUFKM-UHFFFAOYSA-N
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Description

Tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is often used in scientific research and industrial applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 1-aminobutan-2-yl under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes rigorous purification steps such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl3-(1-aminobutan-2-yl)azetidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications where precise molecular interactions are required .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 3-(1-aminobutan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-5-9(6-13)10-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3

InChI Key

RUTWJTIFCWUFKM-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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